molecular formula C12H16ClNO2S B13125176 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13125176
M. Wt: 273.78 g/mol
InChI Key: UUCJYBGBOAULKP-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Methylsulfonyl)phenylhydrazine hydrochloride. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired tetrahydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

4-(4-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H

InChI Key

UUCJYBGBOAULKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl

Origin of Product

United States

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